molecular formula C7H6ClN3 B12968483 6-Chloro-1H-indazol-7-amine

6-Chloro-1H-indazol-7-amine

Cat. No.: B12968483
M. Wt: 167.59 g/mol
InChI Key: PBLVTILDNNRXBN-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-7-amine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities. The compound features a chloro substituent at the 6th position and an amino group at the 7th position on the indazole ring. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the indazole ring. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 60°C) with sodium acetate as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-1H-indazol-7-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-6-amine: Lacks the chloro substituent, which may affect its biological activity.

    7-Bromo-1H-indazole: Similar structure but with a bromo substituent instead of chloro.

    6-Methyl-1H-indazole: Features a methyl group at the 6th position instead of chloro.

Uniqueness

6-Chloro-1H-indazol-7-amine is unique due to the presence of both chloro and amino groups on the indazole ring. This specific substitution pattern can influence its reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-1H-indazol-7-amine

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

PBLVTILDNNRXBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)N)Cl

Origin of Product

United States

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